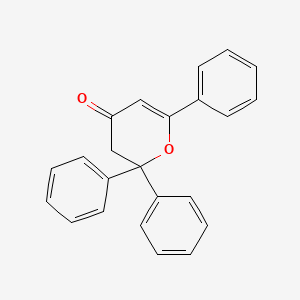
2-(9,10-Dihydrophenanthren-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9,10-Dihydrophenanthren-2-yl)acetic acid is an organic compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of a phenanthrene moiety, which is a polycyclic aromatic hydrocarbon, attached to an acetic acid group. It is primarily used in research settings and has various applications in chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9,10-Dihydrophenanthren-2-yl)acetic acid typically involves the reaction of phenanthrene with acetic acid derivatives under specific conditions. One common method includes the Friedel-Crafts acylation of phenanthrene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with phenanthrene to form the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(9,10-Dihydrophenanthren-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products:
Oxidation: Phenanthrene-2-carboxylic acid, phenanthrene-2,9,10-trione
Reduction: 9,10-Dihydrophenanthrene-2-ylmethanol, phenanthrene
Substitution: Halogenated phenanthrene derivatives, nitrophenanthrene derivatives
Applications De Recherche Scientifique
2-(9,10-Dihydrophenanthren-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(9,10-Dihydrophenanthren-2-yl)acetic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity, binding to specific receptors, or altering cellular signaling pathways. Further research is needed to elucidate the precise mechanisms involved .
Comparaison Avec Des Composés Similaires
Phenanthreneacetic acid: Similar structure but lacks the dihydro modification.
9,10-Dihydrophenanthrene: Lacks the acetic acid group.
Phenanthrene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.
Uniqueness: 2-(9,10-Dihydrophenanthren-2-yl)acetic acid is unique due to the presence of both the phenanthrene moiety and the acetic acid group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C16H14O2 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-(9,10-dihydrophenanthren-2-yl)acetic acid |
InChI |
InChI=1S/C16H14O2/c17-16(18)10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-5,8-9H,6-7,10H2,(H,17,18) |
Clé InChI |
DWHBOZAFTAQYEK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)CC(=O)O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B12340768.png)
![3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B12340775.png)
![(E)-N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine](/img/structure/B12340788.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B12340790.png)
![4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12340794.png)


![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)
![(1Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(methylsulfanyl)-N-(4-nitropiperazin-1-yl)methanimine](/img/structure/B12340823.png)


![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)

![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)
